molecular formula C15H21N7O B6437743 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2548977-55-3

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No. B6437743
CAS RN: 2548977-55-3
M. Wt: 315.37 g/mol
InChI Key: DIXZXDHKPIXLFX-UHFFFAOYSA-N
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Description

The compound “2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a methoxy group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including nucleic acids. Piperazine is a common moiety in pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the molecular weight, functional groups, and atomic connectivity in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar methoxy group and the basic piperazine ring could impact the compound’s solubility, acidity/basicity, and reactivity .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activity, optimization of its synthesis, and detailed investigation of its physical and chemical properties. It could also be interesting to study its interactions with various biological targets using techniques like molecular docking .

properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O/c1-20(2)12-4-5-16-15(19-12)22-8-6-21(7-9-22)13-10-14(23-3)18-11-17-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXZXDHKPIXLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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